
2,4-Difluorobenzoyl chloride
Overview
Description
Chemical Structure and Properties
2,4-Difluorobenzoyl chloride (CAS 72482-64-5) is a fluorinated aromatic acyl chloride with the molecular formula C₇H₃ClF₂O. Its structure features a benzoyl chloride backbone substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. The compound is commercially available from suppliers such as DSL Chemicals and Alfa Aesar, highlighting its industrial relevance .
Synthesis and Applications The synthesis typically involves halogenation of benzoyl chloride precursors, followed by fluorination. It serves as a key intermediate in pharmaceuticals, notably in the synthesis of p38 MAP kinase inhibitors for treating inflammatory diseases . Its electron-withdrawing fluorine substituents enhance reactivity in nucleophilic acyl substitution reactions, making it valuable in forming amides and esters .
Safety and Handling
Classified as a Corrosive Liquid (UN 3265), it requires storage in moisture-free environments and handling with corrosion-resistant equipment. Transport regulations (Class 8, Packing Group II) emphasize its hazardous nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorobenzoyl chloride can be synthesized through the acylation of 2,4-difluorobenzene using oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 20-30°C for 1.5-2.5 hours . After the reaction, the product is purified by distillation under reduced pressure to obtain high purity this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous feeding of 2,4-difluorobenzene and oxalyl chloride into a reactor, with careful control of temperature and reaction time to ensure high yield and purity. The product is then distilled and collected for further use .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: Reacts with water to form 2,4-difluorobenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 2,4-difluorobenzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Solvents: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
2,4-Difluorobenzoic Acid: Formed by hydrolysis
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development:
2,4-Difluorobenzoyl chloride is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The introduction of fluorine into drug molecules can enhance their biological activity and stability, making this compound valuable in medicinal chemistry .
Case Study:
Research has shown that incorporating fluorinated groups can significantly improve the efficacy of drugs targeting inflammatory pathways. For instance, studies have demonstrated that derivatives synthesized using this compound exhibit increased potency against specific targets compared to their non-fluorinated counterparts .
Agrochemical Development
Formulation of Herbicides and Pesticides:
In agrochemical applications, this compound is used to formulate herbicides and pesticides that are effective against specific plant species while minimizing environmental impact. Its ability to selectively target certain weeds helps in enhancing crop yields and protecting desired plant species .
Research Insights:
The development of herbicides utilizing this compound has been documented to improve selectivity and reduce the overall chemical load on ecosystems. Studies indicate that formulations containing this compound demonstrate lower toxicity to non-target organisms compared to traditional herbicides .
Material Science
Development of Advanced Materials:
This compound is also significant in material science for creating polymers and resins with enhanced thermal and chemical resistance. The incorporation of fluorinated groups into polymer structures can lead to materials that withstand harsher conditions while maintaining structural integrity .
Applications in Industry:
Polymers developed with this compound are used in various industrial applications where durability and resistance to chemicals are critical, such as coatings and adhesives .
Research in Organic Chemistry
Reagent for Organic Synthesis:
In organic chemistry, this compound serves as a valuable reagent for introducing fluorine atoms into organic molecules. This modification can significantly alter the properties and activities of the resulting compounds, making it a key tool for chemists exploring new reaction pathways .
Experimental Findings:
Studies have shown that reactions involving this compound can lead to novel fluorinated products with unique properties that may be beneficial in various chemical applications .
Analytical Chemistry
Detection and Quantification:
In analytical chemistry, this compound is employed in methods designed to detect and quantify various substances. Its reactivity allows for precise measurements essential for quality control in manufacturing processes .
Methodological Advances:
Recent advancements have highlighted its use in spectroscopic techniques where it aids in the identification of complex mixtures by forming stable derivatives that can be easily analyzed .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Pharmaceutical Synthesis | Intermediate for anti-inflammatory drugs | Enhanced efficacy and stability |
Agrochemical Development | Formulation of selective herbicides | Reduced environmental impact |
Material Science | Creation of durable polymers and resins | Improved thermal and chemical resistance |
Organic Chemistry | Reagent for introducing fluorine into organic molecules | Novel products with altered properties |
Analytical Chemistry | Detection and quantification methods | Precise quality control |
Mechanism of Action
The mechanism of action of 2,4-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This property is exploited in various synthetic applications where the compound acts as an acylating agent, transferring the benzoyl group to nucleophiles .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Benzoyl Chlorides
Structural Isomers
The positional arrangement of fluorine atoms significantly influences reactivity and applications. Key isomers include:
Reactivity Differences
- Electron-Withdrawing Effects : The 2,4-isomer’s fluorine atoms create a strong electron-deficient ring, accelerating hydrolysis and nucleophilic substitution compared to meta-substituted isomers (e.g., 3,4- or 3,5-) .
- Steric Hindrance : Ortho-substituted isomers (e.g., 2,3-) exhibit reduced reactivity in bulky nucleophile reactions due to steric crowding .
Halogenated Derivatives
Compounds with mixed halogens (e.g., chlorine and fluorine) demonstrate distinct properties:
Physicochemical Properties
Key Observations
- All fluorinated benzoyl chlorides share high reactivity with nucleophiles like amines and alcohols .
Biological Activity
Introduction
2,4-Difluorobenzoyl chloride (DFBC) is an acyl chloride compound with the chemical formula CHClFO. It is known for its diverse biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of the biological activity of DFBC, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Weight : 179.55 g/mol
- Melting Point : 16-18 °C
- Boiling Point : 150 °C (34 mmHg)
- Density : 1.494 g/mL at 25 °C
- Functional Group : Acyl chloride
Antimicrobial Activity
DFBC has demonstrated significant antimicrobial properties against various pathogens. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.
In a study involving fluconazole analogs, a derivative of DFBC exhibited enhanced antifungal activity compared to standard treatments, achieving a MIC of 0.8 µg/mL against C. albicans and demonstrating effective in vivo results with a survival rate of 100% in infected mice .
Cytotoxicity
The cytotoxic effects of DFBC derivatives have been explored in various cancer cell lines. In vitro studies revealed that certain derivatives showed significant cytotoxicity against HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.
The biological activity of DFBC is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules, leading to disruption of cellular functions. For example, the compound can inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.
Case Studies
- Antifungal Efficacy : A study assessed the antifungal properties of DFBC derivatives against C. albicans. The most potent derivative demonstrated an IC value of 0.003 µg/mL and was effective in reducing fungal load in infected mice models .
- Antibacterial Activity : Research indicated that DFBC exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis .
- Cancer Research : DFBC derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results showed promising activity, particularly in inhibiting the proliferation of HepG-2 and MDA-MB-231 cells, suggesting potential applications in cancer therapy .
Properties
IUPAC Name |
2,4-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWRVDNTKPAJLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222778 | |
Record name | 2,4-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-64-5 | |
Record name | 2,4-Difluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72482-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072482645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77DL5FRC0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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